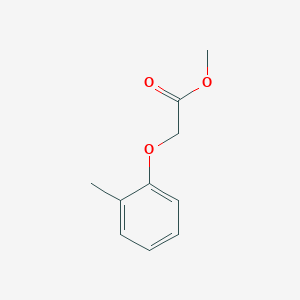

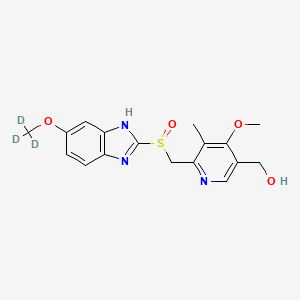

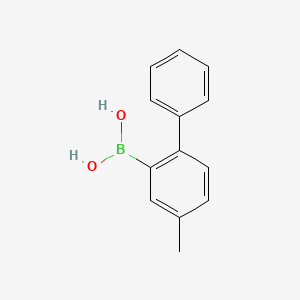

![molecular formula C19H17NO3S B2391764 Methyl 3-(3,4-dimethylbenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-45-2](/img/structure/B2391764.png)

Methyl 3-(3,4-dimethylbenzamido)benzo[b]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiophene derivatives, such as “Methyl 3-(3,4-dimethylbenzamido)benzo[b]thiophene-2-carboxylate”, are synthesized through various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical And Chemical Properties Analysis

“this compound” is a pale yellow needle-like solid . Its melting point is between 118–119 °C . The compound exhibits specific NMR and IR spectra .Scientific Research Applications

Photochemical Degradation of Crude Oil Components Research on the photochemical degradation of crude oil components, including 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene, provides insights into the environmental fate of these compounds after oil spills. This study highlights the oxidation pathways leading to carboxylic acids and the eventual formation of 2-sulfobenzoic acid, showcasing the environmental implications and degradation behaviors of similar structures in aquatic ecosystems (Andersson & Bobinger, 1996).

Electrochemical Reduction and Synthesis Investigations into the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates, including iodination, bromination, and chlorination variants, reveal significant insights into their reactivity and potential for synthesis of related compounds. These studies demonstrate the feasibility of producing methyl 1-benzothiophene-2-carboxylate through an electron-chemical-electron (ECE) mechanism, providing a foundation for synthetic chemistry applications and the development of novel compounds with similar backbones (Rejňák et al., 2004).

Organic Photovoltaic Cells Research into the synthesis of benzo[b]thiophene derivatives for application in organic photovoltaic cells highlights the potential of these compounds in renewable energy technologies. Specifically, the incorporation of methyl thiophene-3-carboxylate-containing alternating conjugated copolymers demonstrates improved power conversion efficiency in polymer solar cells, indicating the role of benzo[b]thiophene derivatives in enhancing the performance of organic electronic devices (Cho et al., 2012).

Environmental Sensing and Metal Uptake The functionalization of metal-organic frameworks (MOFs) with dicarboxylate ligands featuring methyl-substituted thieno[2,3-b]thiophene groups introduces advanced properties such as sensing activities and magnetic properties. These functionalized MOFs exhibit selective gas adsorption, sensing capabilities, and magnetocaloric effects, underscoring the versatile applications of benzo[b]thiophene derivatives in material science and environmental monitoring (Wang et al., 2016).

properties

IUPAC Name |

methyl 3-[(3,4-dimethylbenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-11-8-9-13(10-12(11)2)18(21)20-16-14-6-4-5-7-15(14)24-17(16)19(22)23-3/h4-10H,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLLESCNHZYBBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

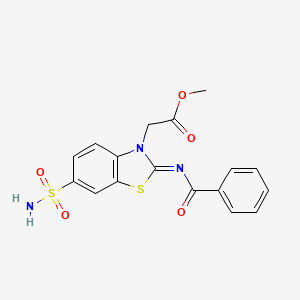

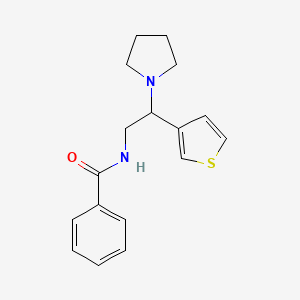

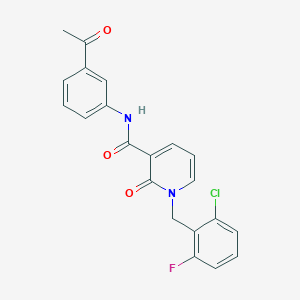

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2391693.png)

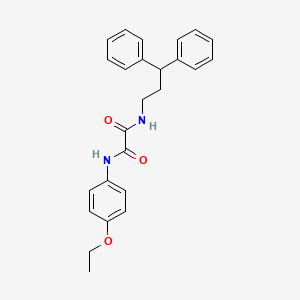

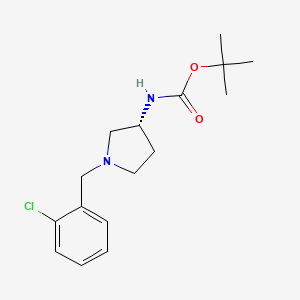

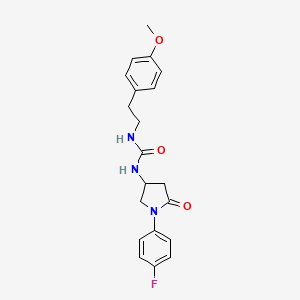

![(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2391697.png)

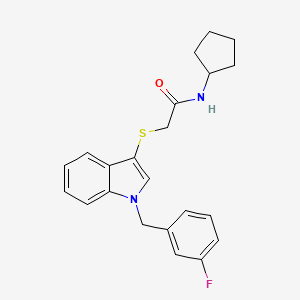

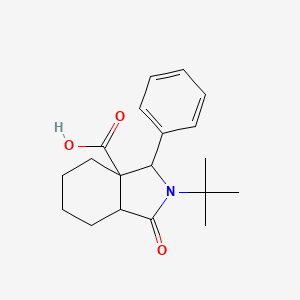

![Ethyl 5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2391704.png)